5-Bromo-2-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde
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Overview
Description
5-Bromo-2-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde is an organic compound with the molecular formula C12H10BrNO2S and a molecular weight of 312.18 g/mol . This compound is primarily used in proteomics research and is known for its unique structure, which includes a bromine atom, a thiazole ring, and a benzaldehyde group .
Preparation Methods
The synthesis of 5-Bromo-2-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde typically involves the reaction of 5-bromo-2-hydroxybenzaldehyde with 2-methyl-1,3-thiazol-4-ylmethanol under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .
Chemical Reactions Analysis
5-Bromo-2-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Bromo-2-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.
Medicine: Research involving this compound includes its potential use in developing new therapeutic agents.
Industry: It is used in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-2-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring in the compound can participate in various biochemical pathways, potentially inhibiting or activating certain enzymes . This interaction can lead to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Similar compounds to 5-Bromo-2-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde include:
5-Bromo-2-hydroxybenzaldehyde: Lacks the thiazole ring but has similar reactivity.
2-Methyl-1,3-thiazol-4-ylmethanol: Contains the thiazole ring but lacks the benzaldehyde group.
5-Bromo-2-methoxybenzaldehyde: Similar structure but with a methoxy group instead of the thiazole ring.
The uniqueness of this compound lies in its combination of the bromine atom, thiazole ring, and benzaldehyde group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C12H10BrNO2S |
---|---|
Molecular Weight |
312.18 g/mol |
IUPAC Name |
5-bromo-2-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde |
InChI |
InChI=1S/C12H10BrNO2S/c1-8-14-11(7-17-8)6-16-12-3-2-10(13)4-9(12)5-15/h2-5,7H,6H2,1H3 |
InChI Key |
WOBHSELWLJWZSE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)COC2=C(C=C(C=C2)Br)C=O |
Origin of Product |
United States |
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